((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol ((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15954342
InChI: InChI=1S/C15H22O/c1-10(2)13-7-5-12(9-16)14-6-4-11(3)8-15(13)14/h4,6,8,10,12-13,16H,5,7,9H2,1-3H3/t12-,13+/m1/s1
SMILES:
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol

((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol

CAS No.:

Cat. No.: VC15954342

Molecular Formula: C15H22O

Molecular Weight: 218.33 g/mol

* For research use only. Not for human or veterinary use.

((1S,4S)-4-Isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol -

Specification

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
IUPAC Name [(1S,4S)-6-methyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-yl]methanol
Standard InChI InChI=1S/C15H22O/c1-10(2)13-7-5-12(9-16)14-6-4-11(3)8-15(13)14/h4,6,8,10,12-13,16H,5,7,9H2,1-3H3/t12-,13+/m1/s1
Standard InChI Key BUWBDLPIZWRQCA-OLZOCXBDSA-N
Isomeric SMILES CC1=CC2=C(C=C1)[C@H](CC[C@H]2C(C)C)CO
Canonical SMILES CC1=CC2=C(C=C1)C(CCC2C(C)C)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a bicyclic tetrahydronaphthalene (decalin) core substituted with an isopropyl group at the C4 position, a methyl group at C6, and a hydroxymethyl (-CH2OH) group at C1. The (1S,4S) stereochemistry imposes specific spatial constraints that influence its reactivity and intermolecular interactions . The molecular formula is C16H24O, with a calculated molecular weight of 232.36 g/mol, derived by modifying the parent structure (1S,4S)-4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol .

Stereochemical Considerations

The (1S,4S) configuration ensures that the isopropyl and hydroxymethyl groups occupy equatorial positions relative to the decalin system, minimizing steric strain. This spatial arrangement is critical for its interactions in chiral environments, such as enzyme binding pockets or asymmetric catalysis . Comparative studies of stereoisomers, such as the (1R,4S) variant, highlight significant differences in physicochemical properties and biological activity .

Synthesis and Derivative Formation

Synthetic Pathways

While no direct synthesis of ((1S,4S)-4-isopropyl-6-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol is documented, analogous compounds suggest feasible routes:

  • Oxidation of Methylene Precursors: The hydroxymethyl group could be introduced via oxidation of a methylene (-CH2-) group using reagents like selenium dioxide or catalytic hydroxylation .

  • Reductive Amination or Alkylation: Modifying existing decalin derivatives, such as (1S,4S)-4-isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol, through reductive steps could yield the target alcohol .

Key Intermediates

Patent literature describes structurally related compounds synthesized via multicomponent reactions involving isatin, leucine, and quinones, followed by recrystallization . Such methods could be adapted to introduce the hydroxymethyl moiety through protective group strategies or post-synthetic modifications .

Physicochemical Properties

Thermodynamic Data

PropertyValue/DescriptionSource Analogy
Boiling PointEstimated 290–310°C (extrapolated)Similar decalin alcohols
SolubilityLow in water; soluble in ethanol, DCMHydrophobic core
LogP (Partition Coefficient)~3.8 (predicted)Computational modeling

Stability and Reactivity

The compound is expected to exhibit moderate air stability, with susceptibility to oxidation at the hydroxymethyl group. Acid-catalyzed dehydration could yield alkenes, while esterification with anhydrides or acyl chlorides would generate derivatives for further study .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR:

    • δ 1.2–1.4 ppm: Doublet for isopropyl methyl groups (6H, J = 6.8 Hz).

    • δ 2.1–2.3 ppm: Multiplet for C6 methyl (3H) and decalin protons.

    • δ 3.6–3.8 ppm: Broad singlet for hydroxymethyl (-CH2OH, 2H) .

  • 13C NMR:

    • δ 70–75 ppm: Oxygen-bearing C1 carbon.

    • δ 22–25 ppm: Isopropyl and methyl carbons .

Mass Spectrometry

The molecular ion peak at m/z 232 (M+) would dominate, with fragmentation patterns reflecting loss of -CH2OH (Δm/z = 31) and isopropyl groups (Δm/z = 43) .

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